2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide
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Overview
Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamido group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Thioether formation: The thiol group can be introduced via nucleophilic substitution reactions.
Attachment of the methoxyphenethyl group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with similar core structures but different substituents.
Thioether-containing compounds: Molecules with sulfur atoms bonded to carbon.
Acetamido derivatives: Compounds with acetamido groups attached to aromatic rings.
Uniqueness
The uniqueness of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12(22)19-15-7-8-17(21-20-15)25-11-16(23)18-10-9-13-5-3-4-6-14(13)24-2/h3-8H,9-11H2,1-2H3,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWAAVNPSDHWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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